molecular formula C16H18N2O5S B2802377 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865161-78-0

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2802377
CAS No.: 865161-78-0
M. Wt: 350.39
InChI Key: PGGPGWCUCLIGIU-MSUUIHNZSA-N
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Description

(Z)-N-(6-Methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a 1,4-dioxine ring via a carboxamide linkage. The Z-configuration at the imine bond (C=N) introduces steric and electronic specificity, which can influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-20-6-5-18-12-4-3-11(21-2)9-14(12)24-16(18)17-15(19)13-10-22-7-8-23-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGPGWCUCLIGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl bromide under basic conditions.

    Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving a suitable diol and a carboxylic acid derivative.

    Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the dioxine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzo[d]thiazole core, potentially leading to the formation of dihydrobenzo[d]thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydrobenzo[d]thiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits several promising biological activities:

  • Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation, making this compound a candidate for further studies in oncology.
  • Anti-inflammatory Effects : The presence of the carboxamide group may contribute to anti-inflammatory properties, which are crucial in developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of similar thiazole derivatives:

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications on efficacy .

Study 2: Anticancer Properties

Research conducted by the American Association for Cancer Research indicated that thiazole-based compounds could inhibit tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells .

Study 3: Anti-inflammatory Effects

A recent publication in Pharmaceutical Research examined the anti-inflammatory effects of benzothiazole derivatives. The findings suggested that these compounds could reduce pro-inflammatory cytokines in human cell lines, indicating therapeutic potential for inflammatory diseases .

Comparative Analysis Table

Compound NameStructure FeaturesBiological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)Thiazole ring, methoxy groupsAntimicrobial, anticancer
Benzothiazole derivativesThiazole ring systemAntimicrobial, anticancer
ThiosemicarbazonesContains sulfur and nitrogenAntimicrobial
Benzothiazole carboxamidesCarboxamide functionalityAnti-inflammatory

Mechanism of Action

The mechanism of action of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes and receptors, modulating their activity. The dioxine ring can also interact with biological molecules, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound Benzo[d]thiazole-1,4-dioxine 6-Methoxy, 3-(2-methoxyethyl), carboxamide, Z-configuration Unique Z-imine and dual methoxy substituents
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () Benzodithiazine-1,1-dioxide 6-Chloro, 7-methyl, N-methylhydrazine, SO₂ groups Sulfone groups and absence of dioxine ring
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitriles () Thiazolo-pyrimidine 5-Methylfuran, cyano group, Z-benzylidene Pyrimidine ring instead of dioxine; cyano substituent
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () Thiadiazole-triazine Trichloroethyl, acetamide, phenyl-thiadiazole Trichloroethyl group and fused triazine-thiadiazole system

Analysis :

  • The target compound’s 1,4-dioxine ring distinguishes it from sulfone-containing benzodithiazines () and pyrimidine-based systems ().
  • The Z-configuration may confer distinct conformational stability compared to E-isomers, which are common in hydrazine derivatives () .
  • Methoxy groups enhance electron-donating effects, contrasting with electron-withdrawing chloro or cyano substituents in analogs () .

Analysis :

  • High-yield syntheses (e.g., 93% in ) often involve straightforward cyclization or substitution reactions. The target compound’s synthesis may require precise Z-selective conditions due to isomerism.
  • Acidic conditions (e.g., H₂SO₄ in ) are critical for cyclization in thiadiazole systems, whereas the target compound’s dioxine-thiazole fusion might necessitate milder bases (e.g., NaOAc) .

Spectroscopic and Physicochemical Comparison

Table 3: Spectral Data and Physical Properties

Compound IR (cm⁻¹) NMR (δ, ppm) Melting Point (°C)
Target Compound Expected: ~1645 (C=N), ~1250 (C-O) Predicted: δ 3.3–3.8 (OCH₃), 5.6–6.2 (=CH) Not reported
N-Methyl-N-(6-chloro-7-methyl-benzodithiazin-3-yl)hydrazine () 1645 (C=N), 1345/1155 (SO₂) δ 2.40 (CH₃), 3.31 (N-CH₃), 7.86–7.92 (ArH) 271–272 (dec.)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine () 2219 (CN), 1719 (CO) δ 2.24 (CH₃), 7.41–8.01 (ArH, =CH) 213–215
N-{Trichloroethyl-thiadiazol-2-yl}acetamide () 1670 (CO), 1542 (C=N) δ 1.91 (CH₃), 7.52–7.94 (ArH, NH) 503–504 (dec.)

Analysis :

  • The target compound’s IR would likely show C=N stretching (~1645 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹), aligning with and .
  • NMR signals for methoxy groups (δ 3.3–3.8) and aromatic protons (δ 6.5–8.0) are consistent across analogs, though substituents like cyano or trichloroethyl groups introduce distinct shifts .
  • Melting points for sulfur-nitrogen heterocycles often exceed 200°C, as seen in –5, suggesting the target compound may similarly exhibit high thermal stability.

Biological Activity

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this specific compound, including synthesis methods, biological evaluations, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

  • Benzothiazole Core : This five-membered heterocyclic structure contains sulfur and nitrogen, contributing to its biological activity.
  • Methoxy Substituents : The presence of methoxy groups enhances solubility and may influence the interaction with biological targets.
  • Carboxamide Linkage : This functional group is associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Core : Achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
  • Introduction of the Methoxyethyl Group : Alkylation with 2-methoxyethyl bromide under basic conditions.
  • Dioxine Ring Formation : Cyclization reactions involving diols and carboxylic acid derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) have shown significant inhibition of cancer cell proliferation in various cell lines.

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Induces apoptosis and cell cycle arrest
B7A5492.0Inhibits AKT and ERK signaling pathways

The compound's effectiveness was evaluated using the MTT assay to measure cell viability, flow cytometry for apoptosis analysis, and Western blotting for protein expression levels.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This was assessed using enzyme-linked immunosorbent assays (ELISA).

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The structural features of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) suggest potential efficacy against bacterial strains.

Case Studies

  • Study on Dual Action : A recent study synthesized several benzothiazole compounds, including derivatives similar to our target compound. The lead compound exhibited both anticancer and anti-inflammatory activities, suggesting that modifications to the benzothiazole core can enhance therapeutic efficacy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain benzothiazole derivatives inhibit critical signaling pathways involved in cancer cell survival and proliferation .

Q & A

Q. What are the common synthetic pathways for synthesizing (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide?

The synthesis typically involves multi-step organic reactions starting with benzo[d]thiazole and dihydrodioxine precursors. Key steps include:

  • Condensation reactions : Formation of the imine bond between the benzo[d]thiazole and carboxamide groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Functional group modifications : Introduction of methoxyethyl and methoxy substituents via alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, critical for biological assays .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify methoxy, ethoxy, and aromatic proton environments. For example, methoxy groups appear as singlets at δ 3.2–3.8 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns for halogenated derivatives .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C ether stretch) confirm functional groups .

Q. What are the primary biological activities associated with this compound?

Benzo[d]thiazole derivatives exhibit:

  • Anticancer potential : Inhibition of kinases or DNA topoisomerases via π-π stacking interactions with aromatic residues in enzyme active sites .
  • Antimicrobial activity : Disruption of bacterial cell membranes due to amphiphilic properties from the methoxyethyl and dihydrodioxine moieties .
  • Mechanistic studies : Fluorescence-based assays (e.g., competitive binding with ATP in kinase assays) quantify target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

  • Solvent effects : DMSO enhances solubility of intermediates but may promote side reactions; mixed solvents (e.g., DMF:THF 3:1) balance reactivity and stability .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) improve imine bond formation efficiency by 15–20% .
  • Statistical optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) for maximizing yield (e.g., 68–93% in similar compounds) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Dynamic effects : Rotameric equilibria in the methoxyethyl chain cause unexpected splitting; variable-temperature NMR (VT-NMR) at −40°C simplifies spectra .
  • Computational validation : Density Functional Theory (DFT)-predicted 13^13C chemical shifts (e.g., B3LYP/6-31G* level) align with experimental data to confirm stereochemistry .

Q. What strategies enhance the biological activity of this compound through structural modifications?

  • Substituent tuning : Replacing methoxy with electron-withdrawing groups (e.g., nitro) increases electrophilicity, improving enzyme inhibition (IC50_{50} reduced by 2–3 fold) .
  • Bioisosteric replacement : Swapping dihydrodioxine with thiophene (e.g., in ) maintains planarity while enhancing metabolic stability .
  • Prodrug design : Esterification of the carboxamide group improves bioavailability in murine models .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • pH-dependent degradation : The carboxamide group hydrolyzes under acidic conditions (pH < 4), requiring buffered solutions (pH 7.4) for in vitro studies .
  • Solvent compatibility : DMSO stock solutions (>10 mM) must be diluted to <1% in aqueous media to prevent protein denaturation .

Q. What computational methods predict binding modes and pharmacokinetic properties of this compound?

  • Molecular docking (AutoDock Vina) : Identifies key interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge region residues) .
  • ADMET prediction (SwissADME) : LogP ~2.5 and PSA ~90 Ų suggest moderate blood-brain barrier permeability and oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Assay standardization : Compare IC50_{50} values using consistent protocols (e.g., ATP concentration in kinase assays) .
  • Structural verification : Reconfirm compound identity via XRD or 2D NMR (e.g., NOESY) to rule out batch-specific impurities .

Methodological Resources

  • Synthetic protocols : Optimized procedures in .
  • Characterization templates : NMR/HRMS data in .
  • Computational workflows : DFT and docking parameters in .

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